This compound has been identified as a potential chondrogenic differentiation initiator. [] Chondrogenic differentiation refers to the process by which precursor cells differentiate into chondrocytes, the cells responsible for forming cartilage. This process is crucial for skeletal development and cartilage repair.
Research suggests that 4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol initiates chondrogenic differentiation by upregulating the expression of SOX trio genes (SOX5, SOX6, and SOX9). [] These transcription factors play a crucial role in chondrogenesis. The compound's mechanism of action also seems to involve the cAMP-dependent protein kinase (PKA) pathway, as PKA inhibitors suppress the upregulation of SOX5, SOX6, and aggrecan mRNA induced by the compound. [] Aggrecan is a major component of cartilage extracellular matrix, and its increased expression indicates enhanced chondrogenic differentiation.
4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has shown potential as a novel chondrogenic differentiation initiator. [] In vitro studies using the chondroprogenitor cell line ATDC5 and the mesenchymal stem cell line C3H10T1/2 demonstrated the compound's ability to induce chondrogenic differentiation. [] Additionally, the compound inhibited adipogenic differentiation in C3H10T1/2 cells, suggesting a specific effect on chondrogenesis. []
Furthermore, 4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol exhibited chondrogenic potential in bone marrow stromal cells and promoted cartilage matrix production in interleukin-1beta-treated primary chondrocytes. [] These findings highlight the compound's therapeutic potential for cartilage repair.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7